dl-Alanyl-dl-valine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

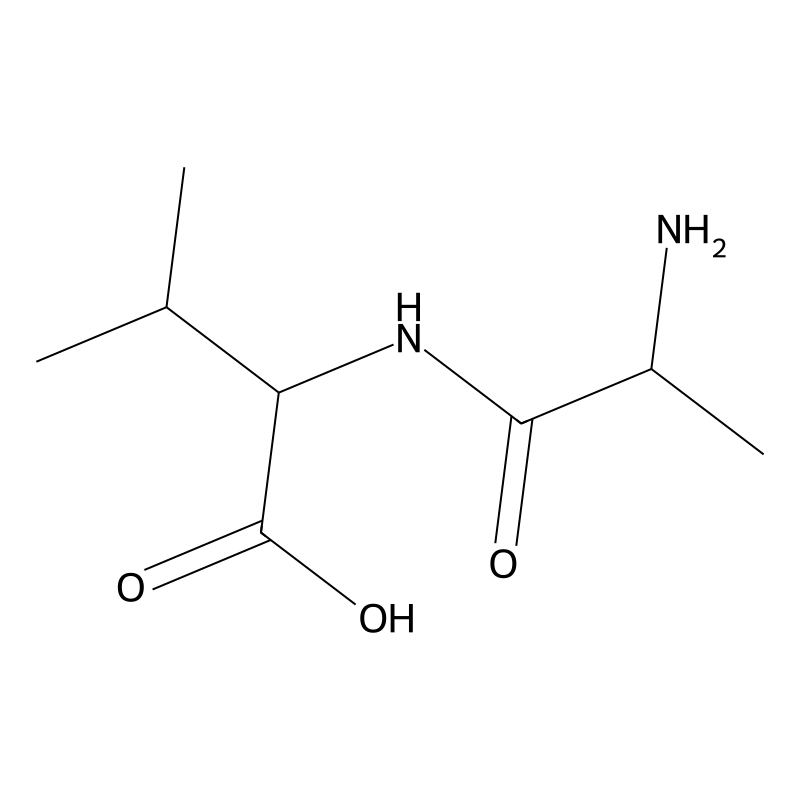

dl-Alanyl-dl-valine is a dipeptide composed of two amino acids: alanine and valine. Its chemical formula is , and it has a molecular weight of approximately 188.22 g/mol. The compound is also known as alanylvaline and is represented by the CAS Registry Number 1999-46-8. As a dipeptide, it plays a significant role in various biochemical processes and can be involved in protein synthesis and metabolism .

- Hydrolysis: This reaction involves the breakdown of the dipeptide into its constituent amino acids (alanine and valine) in the presence of water, typically facilitated by enzymes such as peptidases.

- Oxidation: The compound may react with oxidizing agents, leading to the formation of various products depending on the conditions and reagents used.

- Formation of Complexes: dl-Alanyl-dl-valine can form complexes with metal ions, which can alter its solubility and reactivity in solution .

dl-Alanyl-dl-valine exhibits various biological activities, including:

- Nutritional Role: As a source of essential amino acids, it contributes to protein synthesis and energy metabolism.

- Potential Antioxidant Properties: Some studies suggest that dipeptides like dl-Alanyl-dl-valine may exhibit antioxidant activities, helping to neutralize free radicals in biological systems.

- Modulation of Enzyme Activity: It interacts with various enzymes and proteins, potentially influencing metabolic pathways.

The synthesis of dl-Alanyl-dl-valine can be achieved through several methods:

- Chemical Synthesis: This typically involves coupling reactions between alanine and valine under controlled conditions, often using activating agents to facilitate bond formation.

- Enzymatic Synthesis: Utilizing specific enzymes such as proteases or ligases can yield dl-Alanyl-dl-valine from its constituent amino acids in a more selective manner .

- Solid-phase Peptide Synthesis: A common laboratory technique that allows for the stepwise assembly of peptides on a solid support, leading to high purity products.

dl-Alanyl-dl-valine has several applications across different fields:

- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle recovery and growth due to its amino acid content.

- Pharmaceuticals: The compound may be explored for its potential therapeutic effects, particularly in formulations targeting metabolic disorders or oxidative stress.

- Food Industry: Used as a flavor enhancer or nutritional additive in various food products due to its amino acid profile.

Research into the interaction of dl-Alanyl-dl-valine with other molecules has revealed insights into its biochemical roles:

- Complexation Studies: Investigations have shown that dl-Alanyl-dl-valine can form complexes with metal ions, which can enhance or inhibit certain biological activities depending on the metal involved .

- Protolytic Properties: Studies have examined how the compound interacts with different pH levels and surfactants, affecting its solubility and reactivity in biological systems .

Several compounds share structural or functional similarities with dl-Alanyl-dl-valine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycylvaline | C₇H₁₄N₂O₃ | Composed of glycine and valine; simpler structure. |

| L-Alanylleucine | C₉H₁₈N₂O₃ | Contains leucine instead of valine; larger side chain. |

| L-Alanylaspartate | C₉H₁₂N₂O₄ | Incorporates aspartic acid; involved in neurotransmission. |

| L-Valylvaline | C₈H₁₆N₂O₂ | Composed solely of valines; unique for its homogeneity. |

Each of these compounds has distinct properties that influence their biological activity and applications, making dl-Alanyl-dl-valine unique due to its specific combination of alanine and valine.